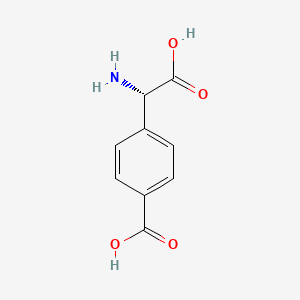

(S)-4-carboxyphenylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(S)-amino(carboxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Carboxyphenylglycine: A Technical Guide to its Mechanism of Action as a Group I Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a classical pharmacological tool extensively utilized in neuroscience research to investigate the physiological and pathological roles of Group I metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist with selectivity for the mGluR1a subtype over mGluR5a, (S)-4-CPG has been instrumental in elucidating the contributions of these receptors to synaptic plasticity, neuronal excitability, and various neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of (S)-4-CPG, including its molecular targets, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a competitive antagonist at the orthosteric binding site of Group I mGluRs, the same site where the endogenous agonist L-glutamate binds.[1] By occupying this site without activating the receptor, (S)-4-CPG prevents the conformational changes necessary for G-protein coupling and subsequent intracellular signaling. Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/11 family of G-proteins.[2] Antagonism of these receptors by (S)-4-CPG primarily inhibits the activation of phospholipase C (PLC), thereby blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC), key downstream events in the Group I mGluR signaling cascade.[3]

Quantitative Pharmacological Data

The antagonist potency of (S)-4-CPG has been quantified in various in vitro systems. The following table summarizes key inhibitory concentration (IC50) and equilibrium dissociation constant (Kb) values from the literature. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, the agonist used, and the specific assay performed.

| Receptor Subtype | Assay Type | Agonist | Cell Type | IC50 / Kb (μM) | Reference |

| mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | LLC-PK1 cells | IC50: 4 - 72 | [4] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | LLC-PK1 cells | IC50: 150 - 156 | [4] |

| mGluR1a | Calcium Mobilization | L-Glutamate | CHO cells | Kb: 140 | [5] |

| mGluR5a | Calcium Mobilization | L-Glutamate | CHO cells | Kb: >1000 | [5] |

| mGluR1a | Phosphoinositide Hydrolysis | 1S,3R-ACPD | LLC-PK1 cells | Kb: 8 | [4] |

| mGluR5a | Phosphoinositide Hydrolysis | 1S,3R-ACPD | LLC-PK1 cells | No significant antagonism | [4] |

Signaling Pathways

The primary signaling cascade inhibited by (S)-4-CPG is the Gq-coupled pathway. The following diagram illustrates the key components of this pathway and the point of intervention by (S)-4-CPG.

Caption: (S)-4-CPG competitively antagonizes Group I mGluRs, blocking Gq-mediated signaling.

Experimental Protocols

The characterization of (S)-4-CPG as a Group I mGluR antagonist has been achieved through various key experiments. Detailed methodologies for two of the most common assays are provided below.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Group I mGluR activation, which is the production of inositol phosphates (IPs).

Objective: To determine the inhibitory effect of (S)-4-CPG on agonist-stimulated phosphoinositide hydrolysis.

Materials:

-

Cell line expressing the mGluR of interest (e.g., CHO or HEK293 cells)

-

[³H]-myo-inositol

-

Agonist (e.g., L-glutamate, Quisqualate, or 1S,3R-ACPD)

-

This compound

-

Lithium chloride (LiCl) solution

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates and incubate with medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Antagonist and Agonist Addition: Add varying concentrations of (S)-4-CPG to the wells, followed by a fixed concentration of the agonist. Incubate for a defined period (e.g., 30-60 minutes).

-

Assay Termination: Stop the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Extraction and Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 anion-exchange columns. Wash the columns to remove free [³H]-myo-inositol and elute the total [³H]-inositol phosphates with a high-salt buffer.

-

Quantification: Add the eluted fractions to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of (S)-4-CPG to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical activity of a single neuron and can be used to assess how (S)-4-CPG affects agonist-induced changes in membrane potential or ion channel activity.

Objective: To determine the effect of (S)-4-CPG on agonist-induced depolarization or other electrophysiological responses in neurons.

Materials:

-

Brain slices (e.g., from hippocampus or cerebellum) or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

Agonist (e.g., DHPG, a specific Group I mGluR agonist)

-

This compound

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber continuously perfused with aCSF.

-

Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.

-

Gigaohm Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Baseline Recording: Record the baseline membrane potential and input resistance of the neuron.

-

Agonist Application: Perfuse the agonist into the bath and record the resulting depolarization or change in membrane current.

-

Antagonist Application: After washing out the agonist, pre-incubate the slice with (S)-4-CPG for a period of time, and then co-apply the agonist and (S)-4-CPG.

-

Data Analysis: Compare the magnitude of the agonist-induced response in the absence and presence of (S)-4-CPG to quantify the antagonist effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a phosphoinositide hydrolysis assay to determine the antagonist properties of a compound like (S)-4-CPG.

Caption: Workflow of a phosphoinositide hydrolysis assay for antagonist characterization.

Conclusion

This compound remains a valuable pharmacological tool for the study of Group I metabotropic glutamate receptors. Its competitive antagonist action, with a preference for mGluR1a, allows for the specific interrogation of the roles of these receptors in a wide range of physiological and pathological processes. A thorough understanding of its mechanism of action, coupled with the appropriate experimental methodologies, is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Competitive antagonism at metabotropic glutamate receptors by this compound and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Group I mGluR-induced Epileptogenesis: Distinct and Overlapping Roles of mGluR1 and mGluR5 and Implications for Antiepileptic Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-carboxyphenylglycine mGluR1a antagonist activity

An In-Depth Technical Guide on the mGluR1a Antagonist Activity of (S)-4-Carboxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antagonist activity of this compound ((S)-4-CPG) at the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound ((S)-4-CPG) is a classical competitive antagonist of group I metabotropic glutamate receptors, demonstrating selectivity for mGluR1a over mGluR5a.[1][2] Its utility as a pharmacological tool has been instrumental in characterizing the physiological roles of mGluR1a in the central nervous system. This document synthesizes key findings on its antagonist profile, providing researchers with the necessary data and methodologies to effectively utilize (S)-4-CPG in their studies.

Quantitative Data

The antagonist potency of (S)-4-CPG at mGluR1a has been determined through various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its activity. The data below is compiled from studies using different cellular expression systems and agonists.

| Compound | Receptor | Agonist | Assay Type | Cell Line | IC50 (µM) | Reference |

| (S)-4-CPG | mGluR1a | Quisqualate | Phosphoinositide Hydrolysis | CHO cells | 4 - 72 | [3] |

| (S)-4-CPG | mGluR1a | Quisqualate | Ca2+ Mobilization | CHO cells | 300 - 1000 | [3] |

| (S)-4-CPG | mGluR1a | L-Glutamate | Phosphoinositide Hydrolysis | CHO cells | 40 | [4] |

| (S)-4C3HPG | mGluR1a | L-Glutamate | Phosphoinositide Hydrolysis | BHK cells | 15 ± 3 | [5] |

| (S)-4C3HPG | mGluR1a | [3H]Glutamate | Radioligand Binding | BHK cells | 5 ± 1 (EC50) | [5] |

*(S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) is a closely related analog with higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of (S)-4-CPG antagonism, it is crucial to visualize the mGluR1a signaling cascade and the experimental procedures used to measure its blockade.

mGluR1a Signaling Pathway

Metabotropic glutamate receptor 1a is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like glutamate, initiates a downstream signaling cascade through Gαq/11.[6][7] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (S)-4-CPG competitively binds to the same site as glutamate, preventing this cascade.

Caption: The mGluR1a signaling cascade initiated by agonist binding and inhibited by (S)-4-CPG.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of mGluR1a activation. The antagonist activity of (S)-4-CPG is measured by its ability to inhibit agonist-induced inositol phosphate (B84403) production.

Caption: Workflow for a phosphoinositide hydrolysis assay to determine antagonist potency.

Experimental Workflow: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following mGluR1a activation. (S)-4-CPG's ability to block this agonist-induced calcium flux is quantified.

References

- 1. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-carboxyphenylglycine effects on phosphoinositide hydrolysis

An In-depth Technical Guide on the Effects of (S)-4-Carboxyphenylglycine on Phosphoinositide Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((S)-4-CPG) is a classical antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in excitatory neurotransmission. These receptors, namely mGluR1 and mGluR5, are G-protein coupled receptors that, upon activation, stimulate the hydrolysis of phosphoinositides. This signaling cascade generates key second messengers, inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation. This guide provides a comprehensive overview of the effects of (S)-4-CPG on phosphoinositide hydrolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug discovery and development targeting the glutamatergic system.

Introduction to this compound and Phosphoinositide Signaling

This compound ((S)-4-CPG) is a phenylglycine derivative that acts as a competitive antagonist at group I metabotropic glutamate receptors (mGluRs).[1][2] These receptors are pivotal in modulating synaptic plasticity and neuronal excitability. The group I mGluRs, which include mGluR1 and mGluR5, are linked to the activation of phospholipase C (PLC) via Gαq/11 proteins.[3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, while DAG activates protein kinase C (PKC).

The antagonistic action of (S)-4-CPG on this pathway makes it a valuable pharmacological tool for studying the physiological and pathological roles of group I mGluRs. Understanding its precise effects on phosphoinositide (PI) hydrolysis is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting these receptors.

Quantitative Data on the Effects of (S)-4-CPG

The inhibitory potency of (S)-4-CPG on agonist-stimulated phosphoinositide hydrolysis has been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

| Compound | Agonist | Preparation | Parameter | Value | Reference |

| This compound | (1S,3R)-ACPD | Rat cerebral cortical slices | Antagonism | Competitive | [1] |

| This compound | L-Quisqualate (2 µM) | Rat cultured cerebellar granule cells | IC₅₀ | 51 µM | [4] |

| This compound | L-Glutamate | CHO cells expressing mGluR1α | Antagonism | - | [2] |

| This compound | (S)-3,5-DHPG | CHO cells expressing mGluR1α | Antagonism | - | [2] |

Table 1: Inhibitory effects of this compound on agonist-stimulated phosphoinositide hydrolysis.

Signaling Pathway of Group I mGluR-Mediated Phosphoinositide Hydrolysis and its Antagonism by (S)-4-CPG

The activation of group I mGluRs by an agonist like glutamate initiates a well-defined signaling cascade leading to phosphoinositide hydrolysis. (S)-4-CPG competitively blocks the initial step of this pathway.

Figure 1: Signaling pathway of group I mGluR-mediated phosphoinositide hydrolysis and the inhibitory action of (S)-4-CPG.

Experimental Protocols

The measurement of phosphoinositide hydrolysis is a key technique to assess the activity of group I mGluRs and the effects of their antagonists. The most common method involves labeling cells or tissues with [³H]myo-inositol, which is incorporated into membrane phosphoinositides. The accumulation of [³H]inositol phosphates is then measured as an index of PI hydrolysis.

General Protocol for Phosphoinositide Hydrolysis Assay

This protocol is a generalized procedure based on methods described in the literature.[5][6][7] Specific parameters may need to be optimized for different cell types or tissues.

Figure 2: General experimental workflow for a phosphoinositide hydrolysis assay.

Detailed Methodological Steps:

-

Cell/Tissue Preparation:

-

Radiolabeling:

-

Incubate the cells or tissue slices in a medium containing [³H]myo-inositol (typically 1 µCi/mL) for 16-24 hours to allow for its incorporation into membrane phosphoinositides.[5]

-

-

Washing:

-

Thoroughly wash the preparations with a physiological buffer (e.g., Locke's buffer) to remove unincorporated [³H]myo-inositol.[7]

-

-

Pre-incubation:

-

Antagonist Incubation:

-

Add (S)-4-CPG or other test antagonists at various concentrations and incubate for a specific duration prior to agonist stimulation.

-

-

Agonist Stimulation:

-

Add the mGluR agonist (e.g., glutamate, (1S,3R)-ACPD, or DHPG) to stimulate phosphoinositide hydrolysis. The incubation time for stimulation is typically between 30 and 60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid, to precipitate proteins and lipids.

-

-

Extraction of Inositol Phosphates:

-

Neutralize the acidic supernatant and separate the aqueous phase containing the water-soluble inositol phosphates.

-

-

Chromatographic Separation:

-

Apply the aqueous extracts to an ion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Wash the column to remove unbound [³H]myo-inositol.

-

Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., formic acid/ammonium formate).

-

-

Quantification:

-

Measure the radioactivity of the eluted fraction using liquid scintillation counting. The amount of radioactivity is proportional to the extent of phosphoinositide hydrolysis.

-

Discussion and Conclusion

This compound serves as a cornerstone tool for dissecting the roles of group I mGluRs in the central nervous system. Its ability to competitively antagonize agonist-induced phosphoinositide hydrolysis has been demonstrated across various experimental models.[1][2][4] The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers aiming to investigate this signaling pathway.

The phosphoinositide hydrolysis assay, while robust, requires careful optimization of several parameters, including cell/tissue type, labeling time, and agonist/antagonist concentrations. The use of LiCl is critical for signal amplification but can have confounding effects, which should be considered in data interpretation.

References

- 1. Competitive antagonism at metabotropic glutamate receptors by this compound and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-4-Carboxyphenylglycine: Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, also known as (S)-4CPG, is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1][2] As a critical tool in neuroscience research, it plays a significant role in elucidating the physiological and pathological functions of group I mGluRs. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical and Physical Properties

This compound is a phenylglycine derivative with the following key identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 4-[(S)-amino(carboxy)methyl]benzoic acid | [3] |

| Synonyms | (S)-4CPG, (S)-alpha-Amino-4-carboxybenzeneacetic acid | [2][4] |

| CAS Number | 134052-73-6 | [2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (approx. 5 mM). Soluble in DMSO at 4.3 mg/mL. | [6] |

| Storage | Store at room temperature. | [1] |

Biological Activity and Potency

This compound functions as a competitive antagonist at group I mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[6] It exhibits selectivity for the mGluR1a subtype over mGluR5a.

| Receptor Subtype | Assay | Potency (IC₅₀ / K₈) | Reference |

| mGluR1α | Quisqualate-induced PI Hydrolysis | IC₅₀ range: 4 - 72 µM | [7] |

| L-glutamate-induced Ca²⁺ release | K₈: 163 ± 43 µM | [8] | |

| mGluR5a | Quisqualate-induced PI Hydrolysis | IC₅₀ range: 150 - 156 µM | [7] |

| L-glutamate-induced Ca²⁺ release | No significant antagonist activity at 1mM | [8] |

Mechanism of Action and Signaling Pathway

Group I mGluRs, including mGluR1a, are coupled to the Gq family of G proteins. Upon activation by an agonist like glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

This compound competitively binds to the same site as glutamate on the mGluR1a receptor, but it does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade.

References

- 1. This compound | Group I mGlu receptor antagonist | Hello Bio [hellobio.com]

- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. (S)-4Cpg | C9H9NO4 | CID 5311459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-Amino-4-carboxybenzeneacetic acid | C9H9NO4 | CID 5115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Buy (RS)-4-Carboxyphenylglycine | 7292-81-1 [smolecule.com]

- 7. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Carboxyphenylglycine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a pivotal pharmacological tool in neuroscience research, recognized for its role as a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a notable selectivity for the mGlu1a subtype over mGlu5a. Its discovery in the early 1990s provided researchers with a crucial molecule to investigate the physiological and pathological roles of these receptors, which are implicated in a variety of neurological processes and disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (S)-4-CPG, complete with detailed experimental protocols and quantitative data to support researchers in its application and further development.

Discovery and Pharmacological Profile

The emergence of this compound as a significant research tool can be traced back to the early 1990s, a period of intensive investigation into the function of G-protein coupled metabotropic glutamate receptors. Initial studies by Eaton et al. (1993) and Birse et al. (1993) were instrumental in characterizing the pharmacological profile of a series of phenylglycine derivatives, including (S)-4-CPG.[1][2]

These seminal works established that (S)-4-CPG acts as a competitive antagonist at group I mGluRs.[1][2] Specifically, it was found to antagonize (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-stimulated phosphoinositide hydrolysis in rat cerebral cortical slices, a hallmark of group I mGluR activation.[1] Further studies demonstrated its selectivity for mGlu1a receptors over mGlu5a receptors.[3] This selectivity has made (S)-4-CPG an invaluable tool for dissecting the distinct physiological roles of these two receptor subtypes.

Biological Activity Data

| Parameter | Value | Receptor Subtype | Reference |

| Antagonist Activity | Competitive | Group I mGluRs | [1][2] |

| Selectivity | mGlu1a > mGlu5a | mGlu1a, mGlu5a | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a multi-step process that begins with the creation of a racemic mixture of 4-carboxyphenylglycine, followed by the resolution of the desired (S)-enantiomer. The Strecker synthesis is a common method for the initial preparation of the racemic amino acid.

Racemic Synthesis via Strecker Synthesis

The Strecker synthesis provides a robust method for the preparation of α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. In the case of 4-carboxyphenylglycine, the synthesis starts from 4-carboxybenzaldehyde.

Experimental Protocol: Racemic 4-Carboxyphenylglycine Synthesis

-

Imine Formation: 4-carboxybenzaldehyde is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in an aqueous or alcoholic solution.

-

Aminonitrile Formation: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., using a strong mineral acid like HCl) to yield the racemic 4-carboxyphenylglycine.

Logical Workflow for Racemic Synthesis

Caption: Strecker synthesis of racemic 4-carboxyphenylglycine.

Enantioselective Synthesis: Resolution of Racemic Mixture

The separation of the (S)-enantiomer from the racemic mixture is a critical step. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent. Chiral amines or acids can be employed for this purpose.

Experimental Protocol: Resolution of (RS)-4-Carboxyphenylglycine

-

N-Acetylation: The racemic 4-carboxyphenylglycine is first N-acetylated to protect the amino group. This is typically achieved by reacting the amino acid with acetic anhydride (B1165640) in a suitable solvent.

-

Diastereomeric Salt Formation: The resulting N-acetyl-4-carboxyphenylglycine is then treated with an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine or another suitable chiral base, in a solvent like methanol (B129727) or ethanol. This leads to the formation of a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution upon cooling or solvent evaporation. The specific conditions (solvent, temperature) need to be optimized to achieve efficient separation.

-

Liberation of the Enantiomer: The separated diastereomeric salt containing the desired (S)-enantiomer is then treated with an acid to remove the chiral auxiliary.

-

Deacetylation: Finally, the N-acetyl group is removed by acid hydrolysis to yield the pure this compound.

Quantitative Data for a Representative Resolution

| Step | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| N-Acetylation | Acetic Anhydride | Acetic Acid | ~95 | N/A |

| Resolution | (R)-(+)-α-phenylethylamine | Methanol | ~40 (of theoretical) | >98 |

| Deacetylation | 6N HCl | - | ~90 | >98 |

Workflow for Chiral Resolution

Caption: Resolution of racemic 4-carboxyphenylglycine.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively binding to the glutamate binding site of group I mGluRs, preventing their activation by the endogenous agonist, glutamate. Group I mGluRs, which include mGlu1 and mGlu5, are coupled to the Gq/11 G-protein.

Upon activation by an agonist, group I mGluRs initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial binding of glutamate, (S)-4-CPG inhibits this entire downstream signaling pathway.

Group I mGluR Signaling Pathway

Caption: (S)-4-CPG competitively antagonizes the Group I mGluR signaling pathway.

Conclusion

This compound remains a cornerstone in the study of metabotropic glutamate receptor function. Its discovery and subsequent characterization have provided invaluable insights into the roles of mGlu1 and mGlu5 receptors in the central nervous system. The synthetic routes outlined in this guide, particularly the combination of Strecker synthesis and classical resolution, offer a reliable and well-established means for researchers to obtain this critical pharmacological tool. A thorough understanding of its synthesis and mechanism of action is essential for its effective application in elucidating the complex signaling pathways governed by group I mGluRs and for the development of novel therapeutics targeting these receptors.

References

- 1. Competitive antagonism at metabotropic glutamate receptors by this compound and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Carboxyphenylglycine: A Technical Guide for Studying Glutamate Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a classical and widely utilized pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist, it has been instrumental in elucidating the physiological and pathophysiological roles of specific mGluR subtypes. This technical guide provides an in-depth overview of (S)-4-CPG, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development employing (S)-4-CPG to investigate glutamate receptor function.

Mechanism of Action

(S)-4-CPG is a competitive antagonist that primarily targets Group I metabotropic glutamate receptors, which consist of mGluR1 and mGluR5 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that are linked to the Gqα subunit, and their activation leads to the stimulation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This signaling cascade results in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

(S)-4-CPG exerts its antagonistic effects by competing with the endogenous agonist, glutamate, for the binding site on Group I mGluRs. By occupying this site without activating the receptor, (S)-4-CPG prevents the initiation of the downstream signaling cascade. Notably, studies have demonstrated that (S)-4-CPG exhibits a degree of selectivity for the mGluR1a subtype over the mGluR5a/5b subtypes.[2] This selectivity makes it a valuable tool for dissecting the specific contributions of mGluR1a to various neuronal processes.

Data Presentation: Quantitative Pharmacology of this compound

The following table summarizes the quantitative pharmacological data for (S)-4-CPG at various metabotropic glutamate receptor subtypes. This data is compiled from studies utilizing different experimental preparations and assays, providing a comparative overview of its antagonist potency and selectivity.

| Receptor Subtype | Assay Type | Agonist Used | Preparation | Antagonist Potency (Value) | Reference |

| mGluR1α | Phosphoinositide Hydrolysis | Quisqualate | Human mGluR1α expressed in cells | IC50: 4 - 72 µM | [3] |

| mGluR1α | Intracellular Ca2+ Mobilization | L-Glutamate | CHO cells expressing mGluR1α | Kb: 163 ± 43 µM | [4] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | Human mGluR5a expressed in cells | IC50: 150 - 156 µM | [3] |

| mGluR5a | Intracellular Ca2+ Mobilization | L-Glutamate | CHO cells expressing mGluR5a | No significant antagonist activity observed | [4] |

IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits the response to an agonist by 50%. Kb: The equilibrium dissociation constant of a competitive antagonist, indicating the concentration of antagonist that will occupy 50% of the receptors at equilibrium.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the antagonist activity of (S)-4-CPG at Group I mGluRs.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, and is a primary method for quantifying the antagonist potency of compounds like (S)-4-CPG. The protocol outlined below is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials:

-

Cells expressing the target mGluR (e.g., CHO or HEK293 cells stably expressing mGluR1a or mGluR5a)

-

[³H]myo-inositol

-

Cell culture medium (e.g., DMEM)

-

Agonist (e.g., L-Glutamate or Quisqualate)

-

This compound

-

Lithium Chloride (LiCl) solution

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to near confluency.

-

Incubate the cells with culture medium containing [³H]myo-inositol (e.g., 0.5 µCi/well) for 18-24 hours to allow for incorporation into cellular phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells with an appropriate assay buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with various concentrations of (S)-4-CPG or vehicle for a specified time (e.g., 15-30 minutes).

-

Add LiCl solution to a final concentration of 10 mM. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[5]

-

Stimulate the cells with a known concentration of agonist (e.g., EC80 of glutamate) for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a cold stop solution (e.g., 0.5 M trichloroacetic acid).

-

Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist response by each concentration of (S)-4-CPG.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration upon receptor activation and is a high-throughput method for screening and characterizing GPCR ligands.

Materials:

-

Cells expressing the target mGluR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

Agonist

-

This compound

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and, if necessary, probenecid.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate in the fluorescence plate reader.

-

Add various concentrations of (S)-4-CPG or vehicle to the wells and incubate for a short period.

-

Initiate the fluorescence reading to establish a baseline.

-

Automatically inject a specific concentration of the agonist into the wells.

-

Continue to record the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the agonist-induced calcium response by each concentration of (S)-4-CPG.

-

Determine the IC50 value from the concentration-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and membrane potential changes in response to receptor activation, providing detailed information about the functional consequences of mGluR antagonism by (S)-4-CPG.

Materials:

-

Brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Agonist

-

This compound

Procedure:

-

Preparation:

-

Prepare acute brain slices or cultured neurons for recording.

-

Continuously perfuse the recording chamber with oxygenated aCSF.

-

-

Obtaining a Whole-Cell Recording:

-

Pull a glass micropipette and fill it with intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Experimental Protocol:

-

Record a stable baseline of the parameter of interest (e.g., holding current in voltage-clamp or membrane potential in current-clamp).

-

Bath-apply a known concentration of the mGluR agonist and record the response (e.g., an inward current or depolarization).

-

Wash out the agonist and allow the cell to return to baseline.

-

Bath-apply (S)-4-CPG for a defined period.

-

Co-apply the agonist in the presence of (S)-4-CPG and record the response.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced response in the absence and presence of (S)-4-CPG.

-

Calculate the percentage of inhibition of the response by (S)-4-CPG.

-

To determine the Kb value, perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of multiple concentrations of (S)-4-CPG.

-

Mandatory Visualizations

Group I mGluR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Group I metabotropic glutamate receptors (mGluR1/5) and the point of inhibition by the competitive antagonist this compound.

Caption: Group I mGluR signaling cascade and antagonism by (S)-4-CPG.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical experimental workflow for characterizing the antagonist properties of a compound like (S)-4-CPG using an in vitro cell-based assay.

Caption: Workflow for in vitro characterization of an mGluR antagonist.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-4-Carboxyphenylglycine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, a conformationally constrained analog of glutamate (B1630785), has emerged as a valuable pharmacological tool for the investigation of metabotropic glutamate receptor (mGluR) function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Particular emphasis is placed on its role as a selective competitive antagonist of the group I metabotropic glutamate receptor, mGluR1a. This document includes detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and visualizations of the mGluR1a signaling pathway and relevant experimental workflows to support researchers in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as (S)-4CPG, is an alpha-amino acid derivative with a phenyl ring substituted with a carboxyl group at the para (4) position. The stereochemistry at the alpha-carbon is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(4-carboxyphenyl)acetic acid | [1] |

| CAS Number | 134052-73-6 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | [4] |

| InChI Key | VTMJKPGFERYGJF-ZETCQYMHSA-N | [3][5] |

| Appearance | Off-white solid | [6] |

| Purity | ≥98% (HPLC) | [2][5] |

| Solubility | Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (~5 mM). | [2][4] |

| Storage | Store at room temperature. | [2][6] |

Biological Activity: A Selective mGluR1a Antagonist

This compound is a competitive antagonist of group I metabotropic glutamate receptors, exhibiting selectivity for the mGluR1a subtype over the mGluR5a subtype.[3][6] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that are typically coupled to the Gq/11 signaling cascade.[7][8]

Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the mGluR1a receptor as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating downstream signaling.

The mGluR1a Signaling Pathway

Activation of mGluR1a by glutamate initiates a signaling cascade that plays a crucial role in modulating synaptic plasticity and neuronal excitability. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

-

DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

This signaling cascade can lead to a variety of downstream effects, including the modulation of ion channels, gene expression, and protein synthesis. This compound, by blocking the initial activation of mGluR1a, inhibits this entire downstream cascade.

References

- 1. Proteomic analysis reveals novel binding partners of metabotropic glutamate receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 5. Video: IP3/DAG Signaling Pathway [jove.com]

- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

(S)-4-Carboxyphenylglycine: A Technical Guide to its Function as a Selective Group I mGluR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-4-carboxyphenylglycine ((S)-4CPG), a pivotal tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This document details its mechanism of action as a selective antagonist for group I mGluRs, presents quantitative data on its potency and selectivity, and provides detailed protocols for key experiments. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in neuroscience and drug development.

Introduction to this compound and Group I mGluRs

This compound is a competitive antagonist of group I metabotropic glutamate receptors, demonstrating a notable selectivity for the mGluR1a subtype over the mGluR5a subtype.[1] As a member of the phenylglycine class of compounds, (S)-4CPG has been instrumental in elucidating the physiological and pathological roles of group I mGluRs.[2] These receptors, which include mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that are predominantly linked to Gq/G11 proteins. Their activation initiates a signaling cascade that plays a crucial role in synaptic plasticity, neuronal excitability, and various neurological disorders.

Mechanism of Action and Signaling Pathway

Group I mGluRs are activated by the neurotransmitter glutamate, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the modulatory effects of group I mGluRs on synaptic transmission and cellular function. (S)-4CPG competitively binds to the glutamate binding site on group I mGluRs, thereby preventing the initiation of this signaling cascade.

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Recording with (S)-4-Carboxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4CPG) is a selective and competitive antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1] This makes it a valuable pharmacological tool for elucidating the physiological roles of mGluR1a in synaptic transmission, plasticity, and neuronal excitability. These application notes provide detailed protocols for utilizing (S)-4CPG in whole-cell patch-clamp recordings to investigate its effects on neuronal function.

(S)-4CPG and its derivatives act as competitive antagonists at Group I mGluRs.[1] The primary signaling pathway for Group I mGluRs (mGluR1 and mGluR5) involves their coupling to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can modulate a variety of downstream effectors, influencing neuronal excitability and synaptic plasticity.

Data Presentation

Antagonist Activity of this compound

The following table summarizes the antagonist potency of (S)-4CPG at mGluR1α and mGluR5a receptors expressed in Chinese Hamster Ovary (CHO) cells. The data is derived from studies measuring the inhibition of agonist-induced intracellular Ca2+ release.

| Receptor Subtype | Agonist | (S)-4CPG Concentration | Inhibition of Agonist Response (%) |

| mGluR1α | 10 µM L-Glutamate | 500 µM | 99.1 ± 0.4 |

| mGluR5a | 10 µM L-Glutamate | 500 µM | 27 ± 10 |

Data adapted from Doherty et al., Br J Pharmacol, 1999.[1]

Effects of mGluR1 Antagonism on Synaptic Plasticity

| Experimental Condition | Drug | Concentration | IPSC Amplitude (% of Baseline) |

| Control (DHPG-induced LTD) | DHPG | 100 µM | ~60% |

| mGluR1 Blockade | DHPG + LY367385 | 100 µM + 100 µM | 93.1 ± 5.6 |

Data adapted from a study on mGluR1 antagonism in the VTA, which demonstrates the principle of using selective antagonists to probe synaptic plasticity.[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in Hippocampal Slices

This protocol is designed to investigate the effect of (S)-4CPG on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons.

1. Slice Preparation:

-

Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.

-

Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgCl2, 2 CaCl2, continuously bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

The intracellular solution for recording EPSCs typically contains (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.[3]

3. Whole-Cell Recording:

-

Visually identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at -70 mV.

-

Allow the cell to stabilize for 5-10 minutes before starting the experiment.

4. Pharmacological Application:

-

Record baseline EPSCs by stimulating Schaffer collaterals with a bipolar electrode placed in the stratum radiatum.

-

Prepare a stock solution of (S)-4CPG in an appropriate solvent (e.g., NaOH 1 eq).

-

Bath apply (S)-4CPG at the desired concentration (e.g., 100-500 µM) to the aCSF.

-

To investigate its effect on induced synaptic phenomena, co-apply (S)-4CPG with an mGluR agonist like (S)-3,5-dihydroxyphenylglycine (DHPG).

-

Record EPSCs before, during, and after drug application to assess the effect of (S)-4CPG.

Protocol 2: Investigating the Role of mGluR1 in Long-Term Depression (LTD)

This protocol outlines how to use (S)-4CPG to determine the involvement of mGluR1a in the induction of LTD in hippocampal CA1 neurons.

1. Slice Preparation and Recording Setup:

-

Follow steps 1 and 2 from Protocol 1. The intracellular solution can be potassium-based for current-clamp or cesium-based for voltage-clamp, depending on the experimental design. A typical potassium-based solution contains (in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.[4]

2. LTD Induction:

-

Obtain a stable whole-cell recording from a CA1 pyramidal neuron.

-

Record baseline synaptic transmission by stimulating Schaffer collaterals at a low frequency (e.g., 0.1 Hz) for 10-20 minutes.

-

Induce LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) or by bath application of the Group I mGluR agonist DHPG (e.g., 50-100 µM for 5-10 minutes).

3. Pharmacological Manipulation:

-

To test the role of mGluR1a in LTD induction, pre-incubate the slice with (S)-4CPG (e.g., 100-500 µM) for at least 20 minutes before applying the LTD induction protocol.

-

Continue to perfuse with (S)-4CPG during the induction protocol.

-

After the induction protocol, wash out the DHPG (if used) and (S)-4CPG and continue to record synaptic transmission for at least 60 minutes to observe the expression of LTD.

-

Compare the magnitude of depression in control slices (LTD induction without (S)-4CPG) and slices treated with (S)-4CPG. A significant reduction in the magnitude of LTD in the presence of (S)-4CPG would indicate a role for mGluR1a in its induction.[5]

Mandatory Visualizations

Caption: Signaling pathway of mGluR1α and its antagonism by (S)-4CPG.

Caption: Experimental workflow for a pharmacological patch-clamp experiment.

References

- 1. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. re-place.be [re-place.be]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microinjection of (S)-4-Carboxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a notable pharmacological tool in neuroscience research. It functions as a competitive antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), showing a preference for mGluR1a over mGluR5a.[1] This selectivity allows for the targeted investigation of signaling pathways mediated by these receptors in various physiological and pathological processes within the central nervous system.

Understanding the role of Group I mGluRs is crucial, as they are implicated in numerous neurological and psychiatric disorders, including excitotoxicity, locomotor activity, and synaptic plasticity.[2][3] In vivo microinjection of (S)-4-CPG directly into specific brain regions enables researchers to dissect the localized functions of these receptors, offering insights into potential therapeutic interventions.

These protocols provide a detailed guide for the stereotaxic microinjection of (S)-4-CPG into the rodent brain, a fundamental technique for in vivo pharmacological studies. Adherence to aseptic surgical techniques and approved animal care protocols is imperative for the successful and ethical execution of these experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vivo microinjection of this compound, based on cited literature.

| Parameter | Value | Species | Brain Region | Notes | Reference |

| Dosage | 0.2 or 2 µg per side | Rat | Nucleus Accumbens | Co-administered with a D1-like receptor agonist to study effects on locomotor activity.[3] | [3] |

| Injection Volume | Typically 100-500 nL per site | Mouse/Rat | General | Recommended volume to minimize tissue damage and ensure localized delivery.[4] | [4] |

| Injection Rate | 50-100 nL/min | Mouse/Rat | General | A slow injection rate prevents backflow and tissue damage.[4] | [4] |

| Pipette Tip Diameter | 10-20 µm | Mouse | General | Minimizes tissue damage during insertion and injection.[5] | [5] |

| Post-Injection Diffusion Time | 5-10 minutes | Mouse/Rat | General | Allows for adequate diffusion of the compound from the injection site before pipette withdrawal.[5][6] | [5][6] |

Experimental Protocol: In Vivo Stereotaxic Microinjection of (S)-4-CPG

This protocol outlines the procedure for delivering (S)-4-CPG into a specific brain region of a rodent model using stereotaxic surgery.

I. Pre-Surgical Preparation

-

Animal Habituation: Allow animals to habituate to the vivarium for at least one week prior to any experimental procedures to minimize stress.[5]

-

Anesthesia and Analgesia: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. A common method is the administration of isoflurane (B1672236) (5% for induction, 1-2% for maintenance) or a combination of ketamine and xylazine.[4] Administer a pre-operative analgesic (e.g., carprofen (B1668582) at 5 mg/kg, s.c.) to manage pain.[6]

-

Surgical Site Preparation:

-

Shave the scalp of the anesthetized animal.[7]

-

Mount the animal in a stereotaxic frame, ensuring the head is level.[6] Apply eye ointment to prevent corneal drying.[7]

-

Sterilize the incision site by scrubbing with alternating swabs of 70% ethanol (B145695) and povidone-iodine solution three times.[7]

-

Administer a local anesthetic (e.g., a 1:1 mixture of lidocaine/bupivacaine) subcutaneously at the incision site.[7]

-

II. Surgical Procedure

-

Incision and Skull Exposure: Make a midline incision on the scalp (approximately 1.5 cm) to expose the skull.[5] Use sterile cotton swabs to clean the skull surface and visualize the cranial sutures (bregma and lambda).[7]

-

Coordinate Identification:

-

Identify bregma as the reference point.

-

Determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region from a rodent brain atlas.

-

-

Craniotomy:

-

Move the drill to the determined coordinates.

-

Carefully drill a small hole (craniotomy) through the skull over the target injection site, avoiding damage to the underlying dura mater.[6]

-

III. Microinjection Procedure

-

Micropipette Preparation: Load a glass micropipette (tip diameter 10-20 µm) with the prepared (S)-4-CPG solution.[5]

-

Pipette Placement:

-

Mount the micropipette onto the stereotaxic manipulator.

-

Slowly lower the micropipette through the craniotomy to the predetermined dorsal-ventral coordinate of the target brain region.

-

-

Injection:

-

Infuse the (S)-4-CPG solution at a slow rate (e.g., 50-100 nL/min) to prevent tissue damage and ensure localized delivery.[4]

-

After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to allow for diffusion of the compound and to minimize backflow upon withdrawal.[5][6]

-

-

Pipette Withdrawal: Slowly retract the micropipette.

IV. Post-Surgical Care

-

Wound Closure: Suture or apply surgical glue to close the scalp incision.[5]

-

Recovery:

-

Administer post-operative analgesics as required by the approved protocol.

-

Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[6]

-

Monitor the animal for any signs of distress or complications.

-

Provide easy access to food and water.

-

Visualizations

Signaling Pathway of (S)-4-CPG Action

References

- 1. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The group I metabotropic glutamate receptor antagonist S-4-CPG modulates the locomotor response produced by the activation of D1-like, but not D2-like, dopamine receptors in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. cic.ini.usc.edu [cic.ini.usc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Stereotaxic Injections [protocols.io]

Application Notes: Preparation of (S)-4-Carboxyphenylglycine Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-carboxyphenylglycine is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGlu1a over mGlu5a subtypes.[1][2] Its utility in neuroscience research necessitates the accurate preparation of stock solutions to ensure experimental reproducibility. This document provides a comprehensive protocol for preparing, storing, and handling stock solutions of this compound for laboratory applications.

Physicochemical and Handling Data

Accurate stock solution preparation begins with precise information regarding the compound's properties. The following table summarizes key quantitative data for this compound. For the most accurate calculations, always use the batch-specific molecular weight found on the product vial's Certificate of Analysis (CoA).[1]

| Parameter | Value | Reference |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| CAS Number | 134052-73-6 | [1] |

| Purity | ≥98% (by HPLC) | [1][2] |

| Recommended Solvent | 1 equivalent (eq.) Sodium Hydroxide (NaOH) | [1][2] |

| Maximum Solubility | 100 mM (in 1 eq. NaOH with gentle warming) | [1] |

| Solid Storage | Room Temperature | [1] |

| Stock Solution Storage | -20°C for up to one month | [2][4] |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound.

2.1. Materials and Equipment

-

This compound (solid powder)

-

1 M NaOH solution

-

Sterile, nuclease-free water

-

Calibrated analytical balance

-

Sterile conical or microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heating block (optional, for gentle warming)

2.2. Step-by-Step Procedure

-

Compound Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes.[4] This prevents atmospheric moisture from condensing on the powder.

-

Weighing the Compound: On a calibrated analytical balance, weigh 19.52 mg of this compound into a sterile tube.

-

Calculation: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

-

Mass = 0.1 mol/L x 0.001 L x 195.17 g/mol x 1000 mg/g = 19.52 mg

-

-

Reconstitution: Add 1.0 mL of 1 M NaOH to the tube containing the powder. The use of one molar equivalent of NaOH is critical for achieving dissolution.[1]

-

Dissolution: Cap the tube securely and vortex the mixture thoroughly. If particulates remain, gentle warming in a water bath (e.g., at 37°C) can aid dissolution. Do not overheat.

-

Final Inspection: Visually inspect the solution to ensure it is clear and all solid material has dissolved before proceeding.

-

Aliquoting and Storage: If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed vials. Store these aliquots at -20°C, where they are generally stable for up to one month.[2][4] It is recommended to avoid repeated freeze-thaw cycles.[5] For optimal results, solutions should be prepared fresh on the day of use whenever possible.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the stock solution preparation process.

Caption: Workflow for preparing this compound (S-4-CPG) stock solution.

References

Application Notes and Protocols for (S)-4-Carboxyphenylglycine in In Vitro Slice Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGluR1 over mGluR5.[1] This makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of group I mGluRs in the central nervous system. In vitro brain slice preparations are a cornerstone of neuroscience research, providing an accessible and physiologically relevant model to study synaptic transmission, network activity, and plasticity. These application notes provide detailed information and protocols for the use of (S)-4-CPG in in vitro slice electrophysiology studies.

Data Presentation

The following table summarizes quantitative data regarding the use of this compound and related compounds in studies of synaptic function. It is important to note that optimal concentrations for in vitro slice studies may require empirical determination and can vary based on the specific brain region, age of the animal, and the experimental paradigm.

| Compound | Concentration | Brain Region | Experimental Model | Key Findings |

| This compound | 20 mM (in 5 µl) | Hippocampus (CA1) | In vivo electrophysiology in freely moving rats | Partially impaired long-term depression (LTD) and significantly inhibited long-term potentiation (LTP).[2] |

| (RS)-α-methyl-4-carboxyphenylglycine (MCPG) | 500 µM | Hippocampus | Mixed hippocampal cultures | Used in a cocktail of antagonists to inhibit NMDA, AMPA, and metabotropic glutamate receptors to study glutamate transporter diffusion.[3] |

| This compound | Not specified | Neonatal Rat Cerebral Cortex, Spinal Cord, Thalamus | In vitro slice preparations | Competitively antagonized (1S,3R)-ACPD-stimulated phosphoinositide hydrolysis and selectively antagonized ACPD-induced depolarization.[4] |

| This compound | KB value of 163±43 μM | N/A | CHO cells expressing mGlu1α receptors | Demonstrated selectivity for mGlu1α over mGlu5a receptors. |

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol outlines a standard procedure for preparing acute brain slices, a prerequisite for in vitro electrophysiology experiments.

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

-

Artificial cerebrospinal fluid (aCSF)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Incubation/recovery chamber

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal in accordance with institutional guidelines. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated cutting solution to improve tissue viability.

-

Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated cutting solution.

-

Blocking and Slicing: Isolate the brain region of interest (e.g., hippocampus or cortex). Glue the tissue block to the vibratome stage and submerge it in the ice-cold cutting solution. Cut slices to the desired thickness (typically 300-400 µm).

-

Recovery: Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at a physiological temperature (e.g., 32-34°C) before transferring to room temperature for the remainder of the experiment.

Protocol 2: Electrophysiological Recording and Application of (S)-4-CPG

This protocol describes the application of (S)-4-CPG during extracellular field potential or whole-cell patch-clamp recordings in acute brain slices.

Materials:

-

Prepared acute brain slices

-

Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

-

Recording and stimulating electrodes

-

Perfusion system

-

Standard aCSF

-

This compound stock solution (e.g., 10 mM in NaOH or another suitable solvent)

Procedure:

-

Slice Placement and Equilibration: Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Allow the slice to equilibrate for at least 15-20 minutes before starting recordings.

-

Baseline Recording: Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or postsynaptic currents, PSCs) for at least 20-30 minutes.

-

Preparation of (S)-4-CPG Working Solution: Prepare the desired final concentration of (S)-4-CPG by diluting the stock solution in the recording aCSF. Ensure the final pH of the solution is adjusted to 7.4.

-

Bath Application of (S)-4-CPG: Switch the perfusion from the standard aCSF to the aCSF containing (S)-4-CPG.

-

Equilibration and Recording: Allow the slice to perfuse with the (S)-4-CPG solution for a sufficient period (typically 15-20 minutes) to ensure complete equilibration within the tissue before continuing to record the effects on synaptic transmission or plasticity.

-

Induction of Synaptic Plasticity (Optional): To investigate the role of group I mGluRs in synaptic plasticity, apply a standard induction protocol for long-term potentiation (LTP) or long-term depression (LTD) in the presence of (S)-4-CPG.

-

Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the standard aCSF and record for an extended period.

Mandatory Visualization

Caption: Antagonism of mGluR1 signaling by (S)-4-CPG.

Caption: Workflow for in vitro slice electrophysiology with (S)-4-CPG.

References

- 1. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 4. Competitive antagonism at metabotropic glutamate receptors by this compound and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-4-Carboxyphenylglycine in Blocking mGluR1a in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction